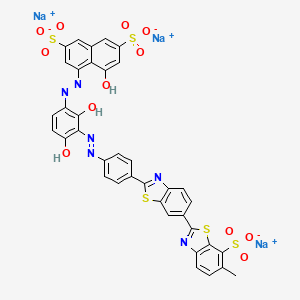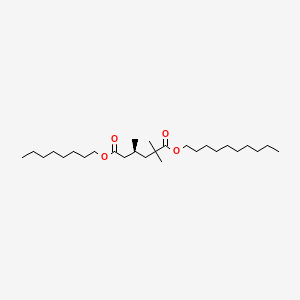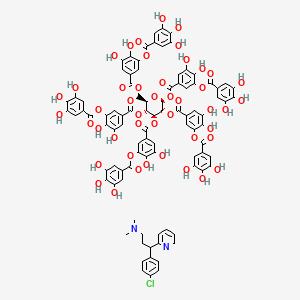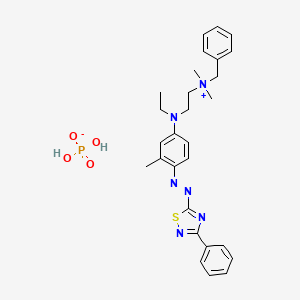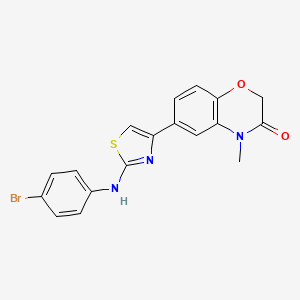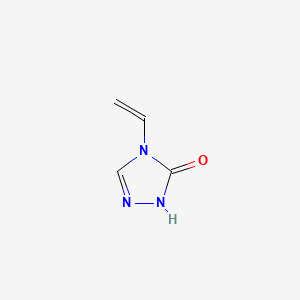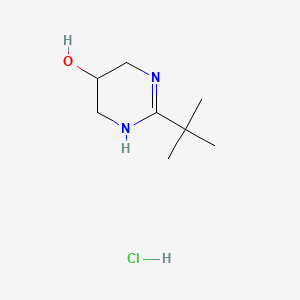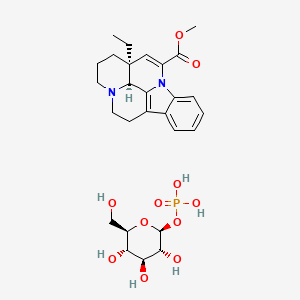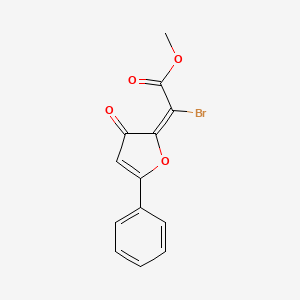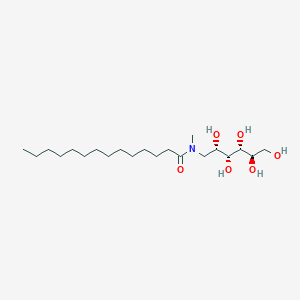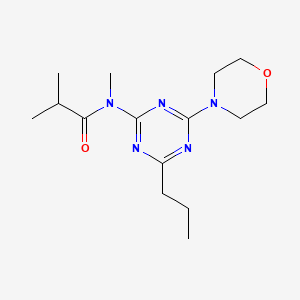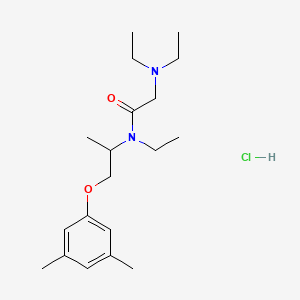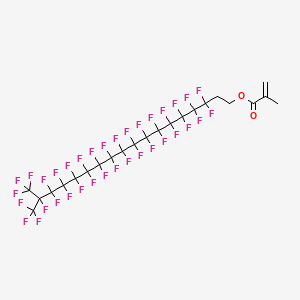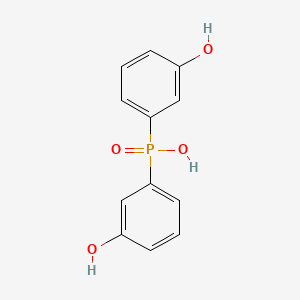
Bis(m-hydroxyphenyl)phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(m-hydroxyphenyl)phosphinic acid is an organophosphorus compound characterized by the presence of two hydroxyphenyl groups attached to a phosphinic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(m-hydroxyphenyl)phosphinic acid typically involves the reaction of phosphinic acid derivatives with hydroxyphenyl compounds. One common method is the hydrolysis of phosphinates, which can be carried out under both acidic and basic conditions . The reaction conditions often include the use of hydrochloric acid as a catalyst in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Bis(m-hydroxyphenyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert phosphinic acids to phosphines.
Substitution: The hydroxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include trimethylsilyl halides for hydrolysis and dealkylation . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphines, and substituted hydroxyphenyl derivatives. These products have diverse applications in various fields, including pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
Bis(m-hydroxyphenyl)phosphinic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Industry: The compound is used in the production of polymers and as a cross-linking agent in materials science.
Mecanismo De Acción
The mechanism of action of bis(m-hydroxyphenyl)phosphinic acid involves its interaction with molecular targets through its hydroxy and phosphinic acid groups. These functional groups enable the compound to form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to bis(m-hydroxyphenyl)phosphinic acid include:
- Phosphonic acids
- Phosphinic acids
- Phosphonates
Uniqueness
This compound is unique due to its dual hydroxyphenyl groups, which enhance its reactivity and binding affinity compared to other phosphinic and phosphonic acids . This uniqueness makes it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
84251-29-6 |
|---|---|
Fórmula molecular |
C12H11O4P |
Peso molecular |
250.19 g/mol |
Nombre IUPAC |
bis(3-hydroxyphenyl)phosphinic acid |
InChI |
InChI=1S/C12H11O4P/c13-9-3-1-5-11(7-9)17(15,16)12-6-2-4-10(14)8-12/h1-8,13-14H,(H,15,16) |
Clave InChI |
UHYSQTXVHJVDCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)P(=O)(C2=CC=CC(=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


